Coumarin Synthesis Yield: Salicylaldehyde Triacetate vs. Conventional Salicylaldehyde–Acetic Anhydride Methods
In the Perkin synthesis of coumarin, using salicylaldehyde triacetate as the substrate with sodium acetate catalyst delivers a 50% theoretical yield of coumarin. This more than doubles the previously reported literature yield of 24% achieved by the conventional method using salicylaldehyde and acetic anhydride without the triacetate intermediate [1].
| Evidence Dimension | Coumarin yield (theoretical %) |
|---|---|
| Target Compound Data | 50% theoretical yield |
| Comparator Or Baseline | Salicylaldehyde + acetic anhydride (conventional Perkin method): 24% theoretical yield |
| Quantified Difference | 2.1-fold increase (50% vs. 24%) |
| Conditions | Sodium acetate catalyst, Perkin reaction conditions (1953 study) |
Why This Matters
A >2-fold yield improvement directly impacts process economics and purity profile, making this compound the preferred protected-aldehyde input for coumarin synthesis over unprotected salicylaldehyde.
- [1] Sakurai, A.; et al. Preparation of Coumarin by Perkin Reaction (I) The Reaction of Salicylaldehyde-triacetate in the presence of Sodium Acetate as a Catalyst. Yuki Gosei Kagaku Kyokaishi 1953, 11 (10), 388–390. View Source
